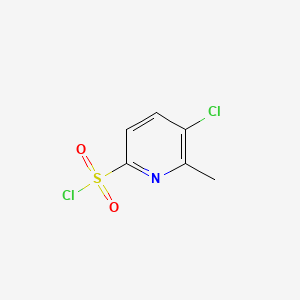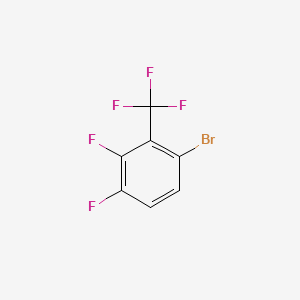![molecular formula C18H33BrO2Si2 B569945 4-Bromo-1,2-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene CAS No. 1108192-19-3](/img/structure/B569945.png)
4-Bromo-1,2-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1,2-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene is a complex organosilicon compound It is characterized by the presence of bromine, tert-butyl groups, and dimethylsilyl groups attached to a phenoxy structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,2-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene typically involves multiple steps. One common method includes the bromination of a phenoxy compound followed by the introduction of tert-butyl and dimethylsilyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled. The use of automated systems for the addition of reagents and monitoring of reaction parameters is crucial to maintain consistency and efficiency in production.
化学反応の分析
Types of Reactions
4-Bromo-1,2-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or iodine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce various halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, 4-Bromo-1,2-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene is used as a precursor for the synthesis of more complex organosilicon compounds. It is also utilized in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its unique structure allows it to interact with biological molecules in specific ways, making it a valuable tool for biochemical studies.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development and the synthesis of pharmaceutical intermediates.
Industry
Industrially, this compound can be used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications in material science and engineering.
作用機序
The mechanism of action of 4-Bromo-1,2-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene involves its interaction with molecular targets through its bromine and silyl groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The pathways involved may include enzyme inhibition, receptor binding, and modulation of signal transduction processes.
類似化合物との比較
Similar Compounds
[4-Chloro-2-[tert-butyl(dimethyl)silyl]oxyphenoxy]-tert-butyl-dimethylsilane: Similar structure but with chlorine instead of bromine.
[4-Iodo-2-[tert-butyl(dimethyl)silyl]oxyphenoxy]-tert-butyl-dimethylsilane: Similar structure but with iodine instead of bromine.
[4-Fluoro-2-[tert-butyl(dimethyl)silyl]oxyphenoxy]-tert-butyl-dimethylsilane: Similar structure but with fluorine instead of bromine.
Uniqueness
The presence of bromine in 4-Bromo-1,2-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene imparts unique reactivity compared to its chloro, iodo, and fluoro analogs. Bromine’s intermediate reactivity between chlorine and iodine allows for specific chemical transformations that are not as easily achieved with other halogens.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
[4-bromo-2-[tert-butyl(dimethyl)silyl]oxyphenoxy]-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33BrO2Si2/c1-17(2,3)22(7,8)20-15-12-11-14(19)13-16(15)21-23(9,10)18(4,5)6/h11-13H,1-10H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWFPEHYUDLLCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)Br)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33BrO2Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
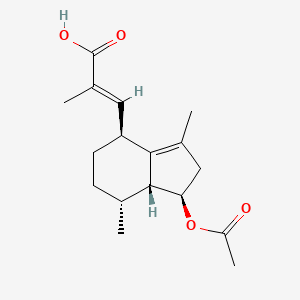
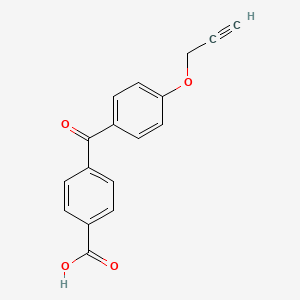
![4-[4-(Trifluoroacetyl)piperazin-1-YL]benzaldehyde](/img/structure/B569868.png)
![1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-6-yl)urea](/img/structure/B569870.png)
![O-Dibenzo[b,f][1,4]thiazepinyl Quetiapine](/img/structure/B569872.png)

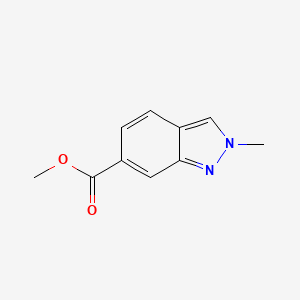
![4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B569876.png)
![6-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B569877.png)
![6-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B569879.png)
